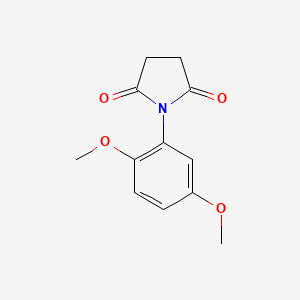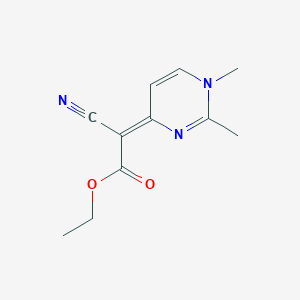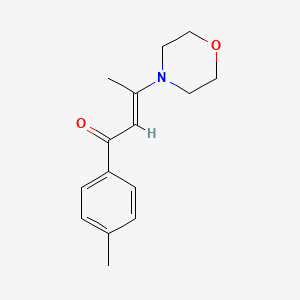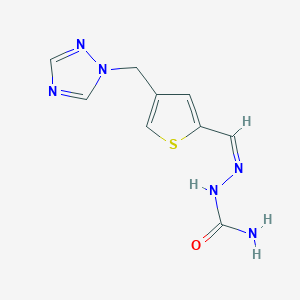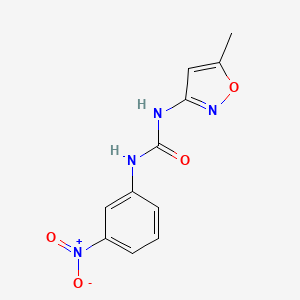![molecular formula C21H22N2O3 B5817161 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide, commonly known as DIMEB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Aplicaciones Científicas De Investigación
DIMEB has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor properties by inhibiting the growth of cancer cells and inducing cell death. DIMEB has also been found to have neuroprotective effects by preventing the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease, and by reducing the oxidative stress that contributes to Parkinson's disease.
Mecanismo De Acción
DIMEB acts by binding to specific proteins and enzymes in the body, including tubulin and acetylcholinesterase. It inhibits the activity of these proteins, which leads to the observed pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that DIMEB has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-angiogenic properties. It has been found to reduce the levels of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. DIMEB has also been shown to inhibit the formation of new blood vessels, which is important in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DIMEB in lab experiments is its high potency, which allows for the use of lower concentrations in studies. However, its limited solubility in water can make it difficult to administer in certain experiments. Additionally, its potential toxicity and lack of information regarding its long-term effects require further investigation.
Direcciones Futuras
There are several potential future directions for research on DIMEB. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosages and administration methods for these diseases. Another area of research is the development of DIMEB analogs with improved solubility and pharmacological properties. Additionally, the potential use of DIMEB in combination with other drugs in cancer treatment is an area of interest for future studies.
In conclusion, DIMEB is a promising chemical compound with potential pharmacological properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DIMEB as a therapeutic agent.
Métodos De Síntesis
DIMEB can be synthesized through a multistep process involving the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with thionyl chloride, followed by reaction with 2-ethylphenylamine and 3-methoxybenzyl chloride. The final product is obtained through purification and recrystallization.
Propiedades
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-16-8-5-6-11-20(16)22-21(24)17-9-7-10-18(12-17)25-13-19-14(2)23-26-15(19)3/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYDGRGVFYMEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)
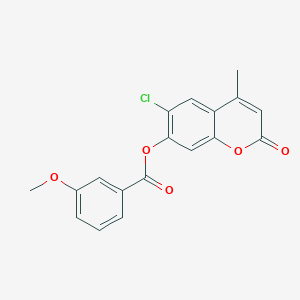


![2-(4-nitrophenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B5817102.png)

![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)
![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)
![N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5817149.png)
